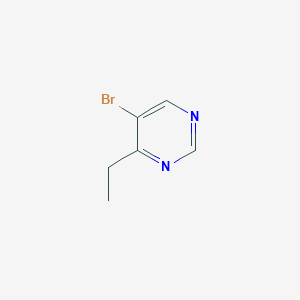
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of primary and secondary amines with appropriate precursors. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives can be synthesized by reacting amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative, as described in one of the studies . Although the exact synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is not detailed in the provided papers, similar synthetic methods could be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various techniques, including X-ray crystallography and spectroscopic methods. For example, the crystal structure of 4-iodo-1H-pyrazole was reported to complete the data for the series of 4-halogenated-1H-pyrazoles . The bromo and chloro analogs were found to be isostructural, forming trimeric H-bonding motifs. These structural insights can be extrapolated to understand the molecular structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their molecular structure and electronic properties. The presence of halogen atoms, such as bromine and chlorine, can influence the reactivity pattern of the molecule, making it susceptible to nucleophilic substitution reactions. The electronic properties, such as HOMO and LUMO energies, can indicate the sites of electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by their vibrational spectra, as well as their electronic absorption spectra. For instance, the FT-IR and FT-Raman spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were measured to determine the equilibrium geometry and bonding features . The vibrational and electronic absorption spectral studies provide insights into the stability and charge transfer within the molecule. Additionally, the presence of halogen atoms can influence the physical properties such as melting and boiling points, solubility, and density.
Relevant Case Studies
Some pyrazole derivatives have been studied for their potential pharmacological activities. For example, certain 4-bromo derivatives of 3,5-diphenyl-1H-pyrazole have shown remarkable analgesic activity in mice, as well as other moderate activities such as hypotensive, bradycardiac, antiinflammatory, and antiaggregating effects . These case studies highlight the importance of pyrazole derivatives in drug discovery and development.
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-1-(2-chlorophenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQDFPROYPJJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650334 |
Source


|
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
CAS RN |
957063-04-6 |
Source


|
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)


